

2-Bromo-6-fluorobenzoyl chloride CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-6-fluorobenzoyl chloride**

Cat. No.: **B1346380**

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An In-Depth Technical Guide to **2-Bromo-6-fluorobenzoyl Chloride**: Properties, Synthesis, and Applications for Researchers

This guide provides a comprehensive technical overview of **2-Bromo-6-fluorobenzoyl chloride**, a key reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its core properties, a validated synthetic protocol, its reactivity, and critical safety considerations, offering field-proven insights to support your research endeavors.

Core Compound Identification and Properties

2-Bromo-6-fluorobenzoyl chloride is a substituted aromatic acyl chloride. Its trifunctional nature—featuring an acyl chloride, a bromo group, and a fluoro group—makes it a versatile building block in organic synthesis. The strategic placement of the bromine and fluorine atoms ortho to the acyl chloride group imparts unique reactivity and allows for selective, sequential transformations, which is highly valuable in the construction of complex molecular architectures.

The CAS number for **2-Bromo-6-fluorobenzoyl chloride** is 1020718-20-0.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Physicochemical Properties of **2-Bromo-6-fluorobenzoyl Chloride**

Property	Value	Source(s)
CAS Number	1020718-20-0	[1] [2] [3] [5]
Molecular Formula	C ₇ H ₃ BrClFO	[1] [2] [3]
Molecular Weight	237.45 g/mol	[1] [2] [3]
IUPAC Name	2-bromo-6-fluorobenzoyl chloride	[1] [3]
Boiling Point	236 °C	[1]
Density	1.742 g/cm ³	[1]
Flash Point	97 °C	[1]
Purity	Commercially available in 95% to >98% purity	[2] [5] [6]
Appearance	Not specified, but typically a liquid	[7] (by analogy)
Storage	Store under inert atmosphere at 2-8°C	[5] [8]
SMILES	C1=CC(=C(C(=C1)Br)C(=O)Cl)F	[1] [3]
InChIKey	ZQOQNOOLDFFUDH-UHFFFAOYSA-N	[1] [4]

Synthesis Protocol: A Self-Validating System

The most direct and common laboratory-scale synthesis of **2-Bromo-6-fluorobenzoyl chloride** involves the chlorination of the corresponding carboxylic acid. The choice of thionyl chloride (SOCl₂) as the chlorinating agent is deliberate; it is highly effective, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product.

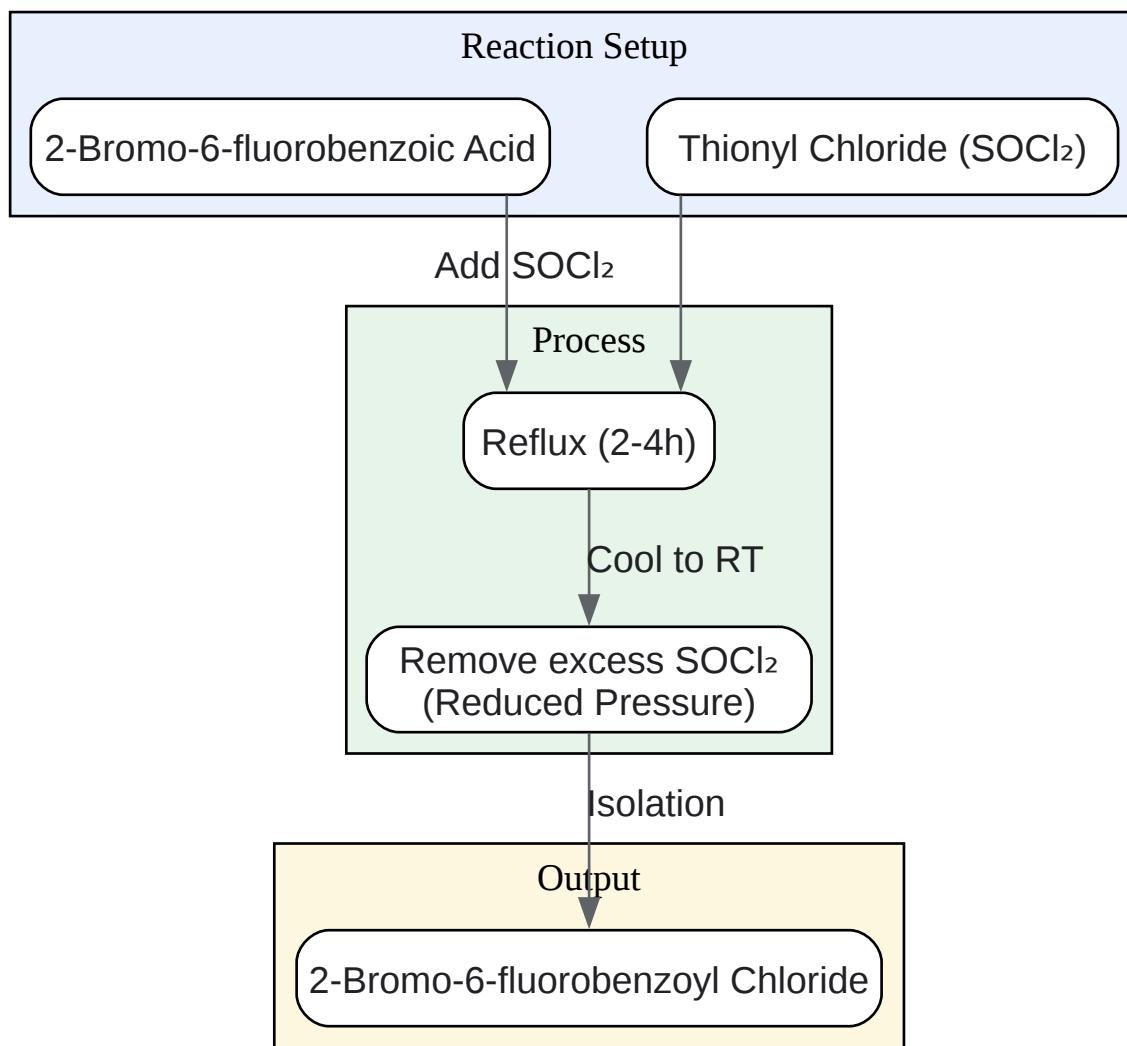
Experimental Protocol: Synthesis from 2-Bromo-6-fluorobenzoic Acid[\[9\]](#)

- Step 1: Reaction Setup
 - In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-bromo-6-fluorobenzoic acid (1.0 eq).
 - The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.
 - This entire setup must be under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride by atmospheric moisture.
- Step 2: Reagent Addition
 - Carefully add an excess of thionyl chloride (SOCl₂, typically 5-10 equivalents or used as the solvent) to the flask. The excess ensures the reaction goes to completion.
- Step 3: Reaction Execution
 - Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C).
 - Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. The solid carboxylic acid will dissolve as it is converted to the liquid acyl chloride.
- Step 4: Product Isolation and Purification
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a vacuum pump protected by a cold trap and a base trap.
 - The resulting crude **2-bromo-6-fluorobenzoyl chloride** is often of sufficient purity for subsequent steps. If higher purity is required, distillation under reduced pressure can be performed. The quantitative yield is typical for this type of reaction.[9]

Causality in Protocol Design: The use of excess thionyl chloride drives the equilibrium of the reaction forward, ensuring complete conversion of the carboxylic acid. The reflux condition provides the necessary activation energy for the reaction to proceed at a practical rate.

Performing the reaction under an inert atmosphere is critical because acyl chlorides are highly reactive towards water, which would hydrolyze the product back to the starting carboxylic acid.

Diagram 1: Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Bromo-6-fluorobenzoyl chloride**.

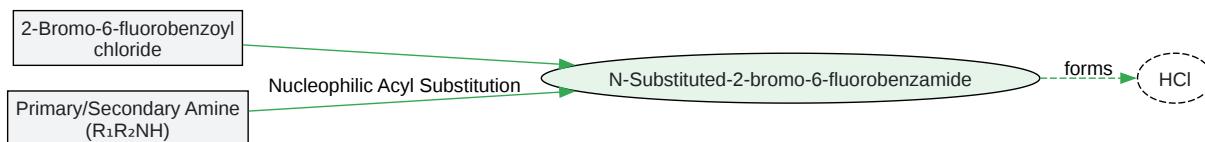
Reactivity and Applications in Drug Discovery

2-Bromo-6-fluorobenzoyl chloride is a valuable intermediate, primarily used in acylation reactions. The acyl chloride is a highly electrophilic functional group, readily reacting with a wide range of nucleophiles.

- Amide Formation: Its most common application is reacting with primary or secondary amines to form amides. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
- Ester Formation: Reaction with alcohols yields the corresponding esters.
- Friedel-Crafts Acylation: It can be used to acylate aromatic rings in the presence of a Lewis acid catalyst (e.g., AlCl_3).

The presence of the ortho-bromo and ortho-fluoro substituents allows for subsequent modifications. For instance, the bromo group can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents at that position. This sequential reactivity is a powerful tool for building molecular diversity in drug discovery programs. For example, related building blocks like 2-Bromo-6-chlorobenzaldehyde are crucial in synthesizing Bruton's tyrosine kinase (BTK) inhibitors, highlighting the importance of such substitution patterns in creating complex, biologically active molecules.[10]

Diagram 2: Typical Amidation Reaction



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Caption: Reaction of **2-bromo-6-fluorobenzoyl chloride** with an amine.

Safety and Handling

As a reactive acyl chloride, **2-Bromo-6-fluorobenzoyl chloride** must be handled with care in a well-ventilated fume hood.

- Hazard Classification: It is classified as corrosive. Hazard statements include H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage).[1]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[11][12]
- Handling Precautions: Avoid breathing vapors.[6] Prevent contact with skin, eyes, and clothing. Handle under an inert atmosphere to prevent decomposition. It reacts with water and other protic solvents.[12]
- First Aid Measures:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[13]
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][13]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere. Recommended storage temperature is 2-8°C.[5][8]

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- To cite this document: BenchChem. [2-Bromo-6-fluorobenzoyl chloride CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1346380#2-bromo-6-fluorobenzoyl-chloride-cas-number-and-properties\]](https://www.benchchem.com/product/b1346380#2-bromo-6-fluorobenzoyl-chloride-cas-number-and-properties)

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